Cas no 2138423-08-0 (3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid)

3-Fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid is a versatile heterocyclic compound featuring both pyridine and pyrazole moieties, functionalized with a formyl group and a carboxylic acid. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients requiring selective fluorination and bifunctional reactivity. The presence of the formyl group enables further derivatization via condensation or nucleophilic addition, while the carboxylic acid offers opportunities for amidation or esterification. The fluorine substituent enhances metabolic stability and binding affinity in target molecules. This compound is well-suited for applications in medicinal chemistry, including the design of kinase inhibitors or antimicrobial agents. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid structure
2138423-08-0 structure
Product name:3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
CAS No:2138423-08-0
MF:C10H6FN3O3
MW:235.171345233917
CID:6296069
PubChem ID:165955990

3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
    • EN300-731136
    • 2138423-08-0
    • Inchi: 1S/C10H6FN3O3/c11-7-3-12-4-8(9(7)10(16)17)14-2-1-6(5-15)13-14/h1-5H,(H,16,17)
    • InChI Key: DUIGLTXBUCWELW-UHFFFAOYSA-N
    • SMILES: FC1=CN=CC(=C1C(=O)O)N1C=CC(C=O)=N1

Computed Properties

  • Exact Mass: 235.03931922g/mol
  • Monoisotopic Mass: 235.03931922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.1Ų
  • XLogP3: 0.2

3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-731136-1.0g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
1.0g
$728.0 2025-03-11
Enamine
EN300-731136-0.5g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
0.5g
$699.0 2025-03-11
Enamine
EN300-731136-0.25g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
0.25g
$670.0 2025-03-11
Enamine
EN300-731136-0.1g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
0.1g
$640.0 2025-03-11
Enamine
EN300-731136-0.05g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
0.05g
$612.0 2025-03-11
Enamine
EN300-731136-10.0g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
10.0g
$3131.0 2025-03-11
Enamine
EN300-731136-5.0g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
5.0g
$2110.0 2025-03-11
Enamine
EN300-731136-2.5g
3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
2138423-08-0 95.0%
2.5g
$1428.0 2025-03-11

Additional information on 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid

Professional Introduction to 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic Acid (CAS No. 2138423-08-0)

3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid, with the chemical formula C₉H₅FN₂O₃, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of both fluoro and formyl functional groups in its structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 2138423-08-0 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numbering system is crucial for researchers and regulatory bodies to maintain consistency and accuracy in their work. The compound's structure consists of a pyridine core substituted with a fluoro group at the 3-position and a formyl-substituted pyrazole moiety at the 5-position. Such structural features are often exploited in medicinal chemistry to modulate pharmacokinetic properties and enhance binding affinity to biological targets.

In recent years, there has been growing interest in the development of novel small molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. The 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid has emerged as a promising scaffold for designing inhibitors of key enzymes and receptors involved in these pathologies. For instance, studies have demonstrated its potential in inhibiting enzymes such as tyrosine kinases, which are overexpressed in many cancer cell lines. The fluoro group, known for its ability to enhance metabolic stability and binding affinity, plays a critical role in improving the pharmacological profile of drug candidates.

The formyl group present in the molecule serves as a versatile handle for further chemical modifications. It can be readily converted into other functional groups such as amides, esters, or alcohols through standard organic reactions. This flexibility makes it an attractive building block for medicinal chemists aiming to optimize lead compounds. Additionally, the pyrazole moiety is well-documented for its biological activity, particularly in the context of anti-inflammatory and antiviral agents. The combination of these structural elements suggests that 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid could exhibit multiple therapeutic benefits.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify novel analogs of 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid with enhanced potency and selectivity. These computational approaches leverage large databases of chemical structures and biological targets to predict binding interactions, thereby accelerating the drug discovery process. Moreover, high-throughput screening (HTS) has been utilized to assess the activity of this compound against panels of enzymes and receptors, providing valuable insights into its pharmacological potential.

Experimental validation of computational predictions has been crucial in confirming the biological relevance of 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid. In vitro assays have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as Janus kinases (JAKs), which are implicated in autoimmune diseases like rheumatoid arthritis. The fluoro substitution at the 3-position of the pyridine ring has been found to significantly enhance binding affinity to JAK enzymes, suggesting that this moiety is critical for therapeutic efficacy.

The synthesis of 3-fluoro-5-(3-formyl-1H-pyrazol-1-yl)pyridine-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Key steps include nucleophilic substitution reactions to introduce the fluoro group, condensation reactions to form the pyrazole ring, and oxidation processes to generate the formyl functionality. These synthetic strategies are well-established in organic chemistry but continue to be refined for improved yield and scalability. Advances in catalytic methods have also enabled greener synthesis routes, reducing waste and energy consumption during production.

The pharmacokinetic properties of 3-fluoro-5-(3-formyl-1H-pyrazol-1-y)pyridine -4-carboxylic acid are another area of active investigation. Studies have shown that fluorinated compounds often exhibit prolonged half-lives due to increased metabolic stability. This characteristic is particularly desirable for drugs that require frequent dosing or long-term treatment regimens. Additionally, the compound's solubility profile can be modulated through structural modifications, ensuring optimal bioavailability following oral or parenteral administration.

In conclusion, 3-fluoro -5-( 3 -formyl - 1 H - pyrazol - 1 - yl ) pyridine -4 - carboxylic acid ( CAS No .2138423 -08 -0) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas . Its unique structural features , coupled with its synthetic versatility , make it an invaluable tool for drug discovery . As research continues , further exploration into its biological activities and pharmacological properties will undoubtedly yield novel therapeutics with substantial clinical benefits .

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd